Antitumor Potency in Ascites vs. Solid Tumor Models: 7-HAQD Self-Comparison to Determine Therapeutic Window
In a 1984 in vivo study, 7-HAQD exhibited distinct antineoplastic effects against Ehrlich mouse ascites carcinoma and P388 leukemia; however, its inhibitory effects against the solid carcinomas of Ehrlich and Sarcoma 180 were markedly weaker, establishing that the compound's activity is heavily dependent on tumor microenvironment or accessibility [1]. This internal comparison against its own differential efficacy across tumor models provides a quantitative selection criterion: researchers targeting hematological or ascites-based malignancies will find 7-HAQD more relevant than those seeking broad solid-tumor efficacy.
| Evidence Dimension | In vivo antitumor activity (tumor model specificity) |
|---|---|
| Target Compound Data | Distinct antineoplastic effects vs. Ehrlich ascites carcinoma and P388 leukemia; weaker effects vs. Ehrlich solid carcinoma and Sarcoma 180 |
| Comparator Or Baseline | Self-comparison across tumor models (ascites vs. solid) within the same study |
| Quantified Difference | Not precisely quantified in available abstract; described as 'weaker' inhibitory effects against solid carcinomas relative to ascites carcinomas |
| Conditions | Mouse xenograft/allograft models: Ehrlich ascites carcinoma, P388 leukemia, Ehrlich solid carcinoma, Sarcoma 180; compound administered intraperitoneally |
Why This Matters
This differential tumor model profile enables a researcher to select 7-HAQD specifically for projects focusing on non-solid tumors or DNA-interactive mechanisms in rapidly dividing cell populations, avoiding investment in compounds with broader but less-specific activity.
- [1] Unno K, Tamemasa O, Tezuka M, Goto R. Antitumor activity of 7-(hydroxyamino)-5,8-quinolinedione. Yakugaku Zasshi. 1984;104(10):1065-1069. DOI: 10.1248/yakushi1947.104.10_1065. View Source
